molecular formula C8H16ClN3 B12222897 1,5-dimethyl-N-propylpyrazol-4-amine;hydrochloride

1,5-dimethyl-N-propylpyrazol-4-amine;hydrochloride

Cat. No.: B12222897
M. Wt: 189.68 g/mol
InChI Key: ZQQWORSUHTYSKT-UHFFFAOYSA-N
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Description

1,5-Dimethyl-N-propylpyrazol-4-amine;hydrochloride is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethyl-N-propylpyrazol-4-amine;hydrochloride typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-diketones with hydrazines, followed by alkylation and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of solvents like N,N-dimethylacetamide and catalysts to enhance the yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve multi-step processes, including the preparation of intermediates and their subsequent transformation into the final product. The use of continuous flow reactors and optimization of reaction parameters can improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-N-propylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like bromine, reducing agents such as hydrazine, and various electrophiles and nucleophiles. Reaction conditions may involve heating, the use of solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions include substituted pyrazoles, pyrazolines, and pyrazolones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,5-Dimethyl-N-propylpyrazol-4-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-dimethyl-N-propylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting or activating these targets, leading to downstream effects on cellular pathways. For example, it may modulate oxidative stress pathways or influence signal transduction mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dimethyl-N-propylpyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H16ClN3

Molecular Weight

189.68 g/mol

IUPAC Name

1,5-dimethyl-N-propylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C8H15N3.ClH/c1-4-5-9-8-6-10-11(3)7(8)2;/h6,9H,4-5H2,1-3H3;1H

InChI Key

ZQQWORSUHTYSKT-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C(N(N=C1)C)C.Cl

Origin of Product

United States

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